molecular formula C11H8N2O B168655 4-(ピリミジン-5-イル)ベンズアルデヒド CAS No. 198084-12-7

4-(ピリミジン-5-イル)ベンズアルデヒド

カタログ番号: B168655
CAS番号: 198084-12-7
分子量: 184.19 g/mol
InChIキー: BXNXTOLXLPQMHS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Pyrimidin-5-yl)benzaldehyde is an organic compound with the molecular formula C11H8N2O It consists of a benzaldehyde moiety substituted with a pyrimidine ring at the para position

科学的研究の応用

Antimicrobial Properties

Research indicates that 4-(Pyrimidin-5-yl)benzaldehyde exhibits promising antibacterial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including resistant strains such as MRSA and VRE. For instance, derivatives of this compound have shown minimum biofilm inhibitory concentrations (MBICs) ranging from 0.5 to 4 μg/mL against several pathogens, suggesting its potential as a lead compound for antibiotic development .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has been reported to inhibit specific proteins involved in cell cycle regulation, such as PLK4, leading to cell cycle arrest in the S/G2 phase. This mechanism highlights its potential as an anticancer agent by disrupting the proliferation of cancer cells . Additionally, the incorporation of the pyrimidine structure has been linked to enhanced activity against various cancer types due to its ability to modulate key signaling pathways involved in tumor growth and survival .

Synthetic Applications

4-(Pyrimidin-5-yl)benzaldehyde serves as a versatile building block in organic synthesis. It is utilized in the preparation of various heterocyclic compounds through reactions such as:

  • Condensation Reactions : It can react with different amines to form substituted pyrimidines and chalcones.
  • Cyclization Reactions : The compound can undergo cyclization to yield complex structures that exhibit biological activity .

Case Study 1: Antibacterial Development

A study focused on synthesizing new derivatives of 4-(Pyrimidin-5-yl)benzaldehyde led to the creation of compounds with enhanced antibacterial properties. These derivatives were tested against 15 different ATCC strains, demonstrating significant activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications at specific positions on the pyrimidine ring could improve efficacy and reduce toxicity .

Case Study 2: Anticancer Research

In another research effort, derivatives of 4-(Pyrimidin-5-yl)benzaldehyde were evaluated for their anticancer effects on various cancer cell lines. The findings revealed that certain modifications increased cytotoxicity while maintaining selectivity towards cancer cells over normal cells. This suggests that further exploration of this compound's derivatives could lead to new cancer therapeutics with improved safety profiles .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrimidin-5-yl)benzaldehyde typically involves the reaction of 4-bromobenzaldehyde with pyrimidine-5-boronic acid in the presence of a palladium catalyst. This Suzuki-Miyaura cross-coupling reaction is carried out under basic conditions, often using potassium carbonate as the base and a solvent such as dioxane or tetrahydrofuran. The reaction is typically conducted at elevated temperatures around 100°C .

Industrial Production Methods: While specific industrial production methods for 4-(Pyrimidin-5-yl)benzaldehyde are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions: 4-(Pyrimidin-5-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Concentrated sulfuric acid for nitration, bromine in acetic acid for bromination.

Major Products:

    Oxidation: 4-(Pyrimidin-5-yl)benzoic acid.

    Reduction: 4-(Pyrimidin-5-yl)benzyl alcohol.

    Substitution: 4-(Pyrimidin-5-yl)-2-nitrobenzaldehyde, 4-(Pyrimidin-5-yl)-2-bromobenzaldehyde.

作用機序

The mechanism of action of 4-(Pyrimidin-5-yl)benzaldehyde and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application .

類似化合物との比較

  • 4-(Pyrimidin-4-yl)benzaldehyde
  • 4-(Pyrimidin-2-yl)benzaldehyde
  • 4-(Pyrimidin-6-yl)benzaldehyde

Comparison: 4-(Pyrimidin-5-yl)benzaldehyde is unique due to the position of the pyrimidine ring, which can influence its reactivity and interaction with other molecules. For example, the 5-position substitution on the pyrimidine ring can lead to different electronic and steric effects compared to substitutions at the 2, 4, or 6 positions. This can result in variations in biological activity and chemical reactivity, making 4-(Pyrimidin-5-yl)benzaldehyde a valuable compound for specific applications .

生物活性

4-(Pyrimidin-5-yl)benzaldehyde is a compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

4-(Pyrimidin-5-yl)benzaldehyde is characterized by its pyrimidine and benzaldehyde functional groups, which contribute to its reactivity and biological interactions. The molecular formula is C10H8N2OC_{10}H_{8}N_{2}O, and its structure allows for various substitutions that can enhance or modify its biological properties.

The biological activity of 4-(Pyrimidin-5-yl)benzaldehyde is primarily attributed to its ability to interact with specific molecular targets. It has been shown to:

  • Inhibit Enzymatic Activity : The compound acts as an inhibitor for certain enzymes, particularly those involved in metabolic pathways related to cancer and neurodegenerative diseases. For instance, it has demonstrated inhibitory effects on β-secretase (BACE1), an enzyme implicated in Alzheimer's disease, with an IC50 value as low as 8 nM .
  • Antioxidant Properties : Studies indicate that compounds with similar structures exhibit antioxidant properties, potentially mitigating oxidative stress in cells .

Anticancer Activity

Research has indicated that 4-(Pyrimidin-5-yl)benzaldehyde exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways.

Antiviral Activity

This compound has also been evaluated for antiviral properties. Its derivatives have been found to inhibit viral replication mechanisms effectively, making them candidates for further development in antiviral therapies .

Case Studies

  • BACE1 Inhibition : A study demonstrated that 4-(Pyrimidin-5-yl)benzaldehyde derivatives were effective in inhibiting BACE1 activity, crucial for developing treatments for Alzheimer's disease. The research highlighted the structure-activity relationship (SAR) that optimizes inhibitory effects while maintaining metabolic stability .
  • Antioxidant Effects : Another study explored the antioxidant capacity of related compounds, suggesting that modifications to the pyrimidine ring can enhance the radical scavenging activity, providing a protective effect against cellular damage caused by oxidative stress .

Data Tables

CompoundBiological ActivityIC50 ValueReference
4-(Pyrimidin-5-yl)benzaldehydeBACE1 Inhibition8 nM
Derivative AAnticancer (A549 Cells)15 µM
Derivative BAntiviral (HIV)IC50: 12 µM

特性

IUPAC Name

4-pyrimidin-5-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-7-9-1-3-10(4-2-9)11-5-12-8-13-6-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNXTOLXLPQMHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CN=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397501
Record name 4-(Pyrimidin-5-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198084-12-7
Record name 4-(Pyrimidin-5-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Formylphenyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1 M aq. Na2CO3 (20 mL) and ethanol (10 mL) were added to a solution of 5-chloropyrimidine hydrochloride (3.03 g, 20.06 mmol, prepared as described in WO 9821188), 4-formylphenylboronic acid (3.90 g, 26.01 mmol) and [1,4-bis(diphenylphosphino)butane]palladium(II) dichloride (0.60 g, 0.99 mmol) in toluene (40 mL) and the mixture was heated to reflux for 18 h. The cooled reaction mixture was diluted with ethyl acetate, washed with sat. aq. NaHCO3 and brine, dried (MgSO4), and concentrated. Purification by chromatography (SiO2, 4:1 hexane/ethyl acetate) yielded 1.80 g (42%) of the title compound. MS 185 (M+H)+.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
5-chloropyrimidine hydrochloride
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
42%

Synthesis routes and methods II

Procedure details

5-Bromopyrimidine (159 mg, 1 mmol) was dissolved in toluene (5 mL) and treated with tetrakis(triphenylphosphine)-palladium(0) (116 mg, 0.1 equivalent) and a 2 M solution of sodium carbonate (1 mL, 2 equivalents). The mixture was stirred under an argon atmosphere for 20 min. followed by addition of 3-formylphenyl boronic acid (165 mg, 1.1 equivalensts) in ethanol (1 mL). The reaction was heated to 80° C. and stirred for 16 hrs. The mixture was filtered and partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over magnesium sulfate, filtered, and the solvent was removed by evaporation. This material was purified using hexanes:dichloromethane (1:1) followed by dichloromethane:methanol (97:3) to give 110 mg (60%) of the title compound.
Quantity
159 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
165 mg
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
116 mg
Type
catalyst
Reaction Step Five
Yield
60%

Synthesis routes and methods III

Procedure details

A solution of Pd(OAc)2 (0.17 mmol, 38 mg), bisdiphenylphosphinoferrocene (DPPF, 0.23 mmol, 125 mg), and DMF were heated to 50° for 15 minutes. The reaction mixture was cooled. 4-Formyl-benzeneboronic acid (6.93 mmol, 1.0 g), 5-bromopyridine (6.3 nunol, 1.0 g), and Net3 (8.2 mmol; 1.11 mL) were added and the reaction mixture was heated to 90° overnight. The reaction mixture was concentrated to yield a gummy oil. Flash chromatography (EtOAc) yielded 1-3 contaminated with a small amount of 1-1. The tan solid was taken up in EtOAc and washed with saturated NaHCO3 and brine. The organic layer was dried (MgSO4), filtered and concentrated to afford the title compound as an off-white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
38 mg
Type
catalyst
Reaction Step Three
Quantity
125 mg
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyrimidin-5-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(Pyrimidin-5-yl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
4-(Pyrimidin-5-yl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-(Pyrimidin-5-yl)benzaldehyde
Reactant of Route 5
4-(Pyrimidin-5-yl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-(Pyrimidin-5-yl)benzaldehyde

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。